2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxypentanoic acid
Description
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxypentanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the α-amino group, enabling selective deprotection under mild basic conditions (e.g., piperidine). The compound features a pentanoic acid backbone with a methoxy substituent at the C4 position, which influences its steric and electronic properties during peptide assembly . Its molecular formula is C₂₂H₂₅NO₅, with a molar mass of 383.44 g/mol .
Structure
3D Structure
Properties
Molecular Formula |
C21H23NO5 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxypentanoic acid |
InChI |
InChI=1S/C21H23NO5/c1-13(26-2)11-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24) |
InChI Key |
LXKOSRGROJKAKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxypentanoic acid typically involves the protection of the amino group of an amino acid with the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxypentanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, leading to the formation of the free amino acid.
Coupling Reactions: The compound can react with other amino acids or peptides in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form peptide bonds.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) at room temperature.
Major Products Formed
Fmoc Removal: Free amino acid.
Coupling: Peptide chains with the desired sequence.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxypentanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block for the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxypentanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the selective deprotection of the amino group . This enables the sequential addition of amino acids to form peptide chains.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Stability and Handling
- The methoxy group in the target compound enhances stability compared to ester-containing analogs (e.g., 4-methoxy-4-oxobutanoic acid), which are prone to hydrolysis .
- Storage recommendations align with other Fmoc-amino acids: dry, room temperature, and protection from light .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
